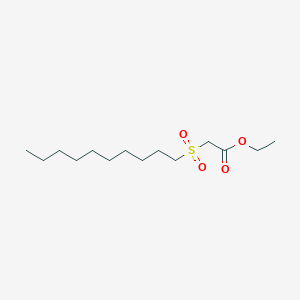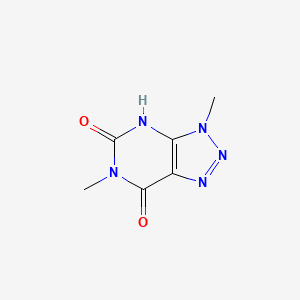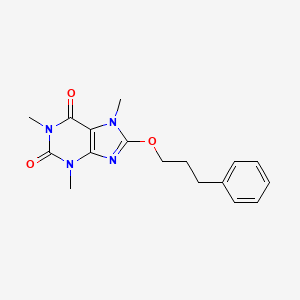
1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Phenylpropoxy)Caffeine is a derivative of caffeine, a well-known stimulant. This compound is part of a series of 8-aryl- and alkyloxycaffeine analogues that have been studied for their potential as inhibitors of monoamine oxidase (MAO), particularly MAO-B . The addition of the 3-phenylpropoxy group to the caffeine molecule enhances its potency as an MAO-B inhibitor, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
The synthesis of 8-(3-Phenylpropoxy)Caffeine involves the reaction of caffeine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
8-(3-Phenylpropoxy)Caffeine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially when electron-withdrawing groups are present.
Aplicaciones Científicas De Investigación
8-(3-Phenylpropoxy)Caffeine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(3-Phenylpropoxy)Caffeine involves the inhibition of monoamine oxidase B (MAO-B). The compound binds to the active site of MAO-B, preventing the enzyme from catalyzing the oxidation of monoamines like dopamine . This inhibition leads to increased levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparación Con Compuestos Similares
8-(3-Phenylpropoxy)Caffeine is compared with other similar compounds such as:
8-Benzyloxycaffeine: While both compounds inhibit MAO-B, 8-(3-Phenylpropoxy)Caffeine is more potent.
8-(2-Phenoxyethoxy)Caffeine: This compound also shows high MAO-B inhibitory activity but differs in its selectivity and binding affinity.
8-[(5-Methylhexyl)oxy]Caffeine: Another potent MAO-B inhibitor, but with different pharmacokinetic properties.
These comparisons highlight the unique potency and selectivity of 8-(3-Phenylpropoxy)Caffeine as an MAO-B inhibitor, making it a valuable compound for further research and development .
Propiedades
Número CAS |
6279-24-9 |
|---|---|
Fórmula molecular |
C17H20N4O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-8-(3-phenylpropoxy)purine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c1-19-13-14(20(2)17(23)21(3)15(13)22)18-16(19)24-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clave InChI |
AUBFXQRKTWFZBH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1OCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
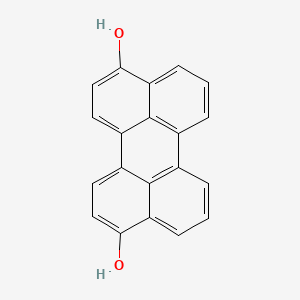
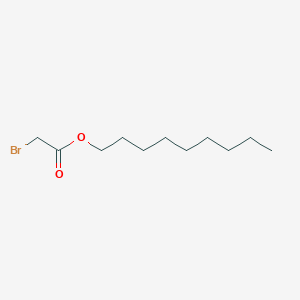

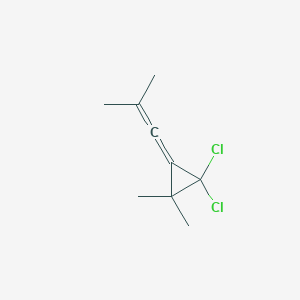

![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
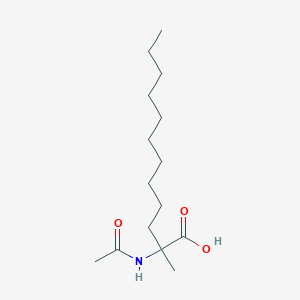
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
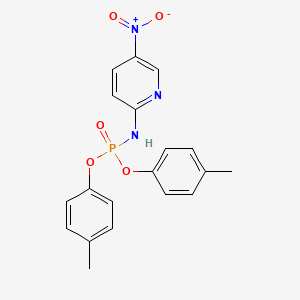
![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
